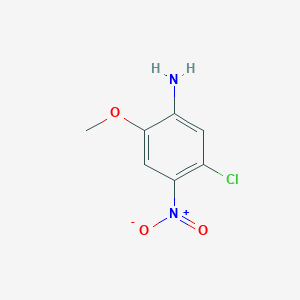

5-Chloro-2-methoxy-4-nitroaniline

Beschreibung

Significance and Research Trajectory of Substituted Aniline (B41778) Compounds

Substituted anilines are a broad category of chemical compounds derived from aniline through the replacement of one or more hydrogen atoms with various functional groups. wisdomlib.org This structural modification allows for a wide range of chemical properties and reactivities, making them versatile starting materials in organic synthesis. wisdomlib.org The presence of electron-donating or electron-withdrawing groups significantly influences the chemical behavior of the aniline ring, a principle that is foundational to their application. vaia.com

The research trajectory for substituted anilines continues to evolve, with contemporary studies focusing on their application in areas such as medicinal chemistry for the development of novel therapeutic agents, and in materials science for the creation of advanced polymers and dyes. nih.govacs.org The ability to fine-tune the properties of these compounds through strategic substitution makes them a continued subject of intensive investigation.

Overview of 5-Chloro-2-methoxy-4-nitroaniline within the Aniline Class

Within the diverse family of substituted anilines, this compound emerges as a compound of particular interest. Its structure is distinguished by the presence of a chloro, a methoxy (B1213986), and a nitro group attached to the aniline core. This specific combination of substituents imparts a unique set of chemical characteristics that make it a valuable intermediate in various synthetic pathways.

The molecular structure of this compound, with its electron-withdrawing chloro and nitro groups and electron-donating methoxy group, creates a complex electronic environment that influences its reactivity. This compound is a solid with the molecular formula C7H7ClN2O3 and a molecular weight of 202.6 g/mol . cookechem.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 6259-08-1 cookechem.com |

| Molecular Formula | C7H7ClN2O3 cookechem.com |

| Molecular Weight | 202.6 g/mol cookechem.com |

| EINECS Number | 228-397-8 cookechem.com |

| MDL Number | MFCD00126494 cookechem.com |

Scope and Objectives of Current Academic Inquiry into this compound

Current academic inquiry into this compound is multifaceted, primarily focusing on its role as a key intermediate in the synthesis of more complex molecules. Researchers are exploring its utility in creating novel compounds with potential applications in pharmaceuticals and materials science. For instance, it is a known precursor in the synthesis of certain dyes and has been investigated for its role in the development of new pharmaceutical agents.

The objectives of ongoing research include the optimization of synthetic routes that utilize this compound to improve yield and efficiency. Furthermore, there is an interest in understanding how its unique substitution pattern influences the properties of the final products. While detailed applications are often proprietary or in early stages of development, the consistent appearance of this compound in chemical literature and patents points to its recognized value in the field of synthetic chemistry.

Table 2: Mentioned Chemical Compounds

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 6259-08-1 | C7H7ClN2O3 |

| Aniline | 62-53-3 | C6H7N |

| 2-Nitroaniline | 88-74-4 | C6H6N2O2 |

| 3-Nitroaniline | 99-09-2 | C6H6N2O2 |

| 4-Nitroaniline (B120555) | 100-01-6 | C6H6N2O2 |

| 4-chloro-3-nitro-aniline | 635-22-3 | C6H5ClN2O2 |

| 2-Methoxy-4-nitroaniline (B147289) | 97-52-9 | C7H8N2O3 |

| 2-Amino-5-nitrophenol | 121-88-0 | C6H6N2O3 |

| 2-methoxy-5-nitroaniline (B165355) | 99-59-2 | C7H8N2O3 |

| 4-methoxy-2-nitroaniline | 5042-55-7 | C7H8N2O3 |

| 3-chloroaniline | 108-42-9 | C6H6ClN |

| 2,4-dichloronitrobenzene (B57281) | 611-06-3 | C6H3Cl2NO2 |

| m-dichlorobenzene | 541-73-1 | C6H4Cl2 |

| 2,5-dichloro-4-nitroaniline | 6627-34-5 | C6H4Cl2N2O2 |

| Mereletinib | 1256580-46-7 | C23H24FN7O3 |

| 2-chloro-4-nitroaniline (B86195) | 121-87-9 | C6H5ClN2O2 |

| 5-chlorosalicylic acid | 321-14-2 | C7H5ClO3 |

| 4-amino-3-chlorophenol (B108459) | 16053-35-7 | C6H6ClNO |

| 6-chlorohydroxyquinol | Not Available | C6H5ClO3 |

| 4-nitroaniline | 100-01-6 | C6H6N2O2 |

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-chloro-2-methoxy-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O3/c1-13-7-3-6(10(11)12)4(8)2-5(7)9/h2-3H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POKAEVPBUOLQIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1N)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50211624 | |

| Record name | 5-Chloro-4-nitro-o-anisidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50211624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6259-08-1 | |

| Record name | 5-Chloro-2-methoxy-4-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6259-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-4-nitro-o-anisidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006259081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6259-08-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36955 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Chloro-4-nitro-o-anisidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50211624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-4-nitro-o-anisidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.816 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Chloro-2-methoxy-4-nitrobenzenamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DF43BHJ6JZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Chemical Transformations

Catalytic Approaches in 5-Chloro-2-methoxy-4-nitroaniline Synthesis

Catalysis plays a significant role in improving the efficiency and sustainability of the synthesis of this compound and related compounds. Catalytic methods are particularly important in reductive amination and hydrogenation reactions.

In reductive amination, various metal catalysts, including platinum, palladium, and nickel, are used for the hydrogenation of the imine intermediate. wikipedia.org There is ongoing research into developing more efficient and selective catalysts, including biocatalysts like imine reductases, for these transformations. wikipedia.orgjocpr.com

For the reduction of nitro groups to amines, which is a common step in these synthetic sequences, catalytic hydrogenation over catalysts like palladium on carbon (Pd/C) or platinum on carbon (Pt/C) is widely employed. nih.govprepchem.com

Recent developments in green chemistry have focused on using more sustainable catalysts and reaction conditions. For example, some reductive amination reactions can be carried out using fruit juices as the reaction medium, which contain natural acids like citric acid that can act as catalysts. researchgate.net

While specific catalytic methods for the direct synthesis of this compound are not extensively detailed in the provided search results, the principles of catalytic hydrogenation and amination are fundamental to the synthesis of its precursors and derivatives.

Palladium-Catalyzed Coupling Reactions (e.g., Buchwald–Hartwig Coupling)

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis for forming carbon-nitrogen bonds. The Buchwald-Hartwig amination, in particular, is a powerful method for coupling amines with aryl halides. While direct applications involving this compound as a substrate are not extensively documented in public literature, the reaction's broad scope makes it highly relevant. The reaction is known for its tolerance of various functional groups, although electron-withdrawing groups like the nitro group can influence reactivity.

Research on analogous structures, such as other nitroanilines, demonstrates the feasibility of such couplings. For instance, Pd-catalyzed aminations have been successfully performed with nitroanilines in the synthesis of other complex molecules, achieving high yields. The best results are often seen with nitroanilines, indicating that the electron-withdrawing nature of the nitro group is advantageous for the coupling reaction. Key to the success of the Buchwald-Hartwig reaction is the choice of the palladium catalyst and, crucially, the phosphine (B1218219) ligand. Sterically hindered and electron-rich ligands are often required to facilitate the catalytic cycle.

Table 1: Components in a Typical Buchwald-Hartwig Amination System

| Component | Function | Examples |

|---|---|---|

| Palladium Precatalyst | The source of the active Pd(0) catalyst. | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | Stabilizes the palladium center and facilitates reductive elimination. | X-Phos, BINAP, DavePhos |

| Base | Activates the amine and facilitates the deprotonation steps. | NaOt-Bu, KOt-Bu, Cs₂CO₃ |

| Solvent | Provides the medium for the reaction. | Toluene, Dioxane, THF |

The successful application of these reactions to a variety of aryl halides and amines suggests that this compound could serve as a coupling partner, enabling the synthesis of a diverse range of diarylamine derivatives.

Eco-Compatible Catalysis for Sustainable Synthesis

The principles of green chemistry are increasingly influencing the synthesis of chemical intermediates. In the context of producing compounds like this compound, this involves developing methods that reduce waste, avoid harsh reagents, and utilize environmentally benign solvents and catalysts.

One significant advancement is the move away from traditional nitration methods that use a mixture of nitric and sulfuric acids, which generates substantial acid waste. An alternative approach uses nitrogen dioxide as the nitrating agent, a method that can reduce environmental pollution by avoiding the production of spent acid. google.com Furthermore, developing solvent-free reaction conditions is a key goal of green chemistry. nih.govresearchgate.net Research has shown that amination reactions can be carried out effectively under solvent-free conditions, which not only simplifies the process but also leads to shorter reaction times and higher yields. nih.govresearchgate.net

The use of recyclable, heterogeneous catalysts is another important strategy. ijtsrd.com For instance, magnesium sulphate has been identified as a benign, inexpensive, and eco-friendly catalyst for acetylation reactions of anilines, replacing more corrosive or toxic reagents. ijtsrd.com Similarly, water and ethanol (B145695) are being explored as green solvents for synthesizing Schiff bases from anilines, moving away from toxic solvents like benzene (B151609). ijiras.com These eco-compatible approaches are critical for making the industrial production of nitroaniline derivatives more sustainable. ijtsrd.comijiras.com

Optimization of Reaction Conditions and Efficiency Enhancement

High-Pressure Amination Techniques

High-pressure amination is a key industrial technique for synthesizing nitroanilines. The synthesis of the closely related precursor, 5-chloro-2-nitroaniline, from 2,4-dichloronitrobenzene (B57281) provides a clear example of this methodology. google.comguidechem.comchemicalbook.comgoogle.com The reaction is typically conducted in an autoclave where 2,4-dichloronitrobenzene is treated with a large excess of liquid ammonia (B1221849) at elevated temperatures and pressures. guidechem.comchemicalbook.com

The high pressure is necessary to maintain ammonia in the liquid state at temperatures well above its boiling point and to increase the reaction rate between the gaseous and liquid or solid phases. Toluene is often used as a solvent in this process. guidechem.comchemicalbook.com After the reaction, the excess ammonia is vented, and the product is isolated through filtration and purified, often by recrystallization from methanol (B129727), to yield a high-purity product. google.comguidechem.comchemicalbook.com

Table 2: High-Pressure Amination Conditions for Nitroaniline Synthesis

| Parameter | Value | Reference |

|---|---|---|

| Starting Material | 2,4-Dichloronitrobenzene | guidechem.com, chemicalbook.com |

| Reagent | Liquid Ammonia | guidechem.com, chemicalbook.com |

| Temperature | 140–160°C | guidechem.com, chemicalbook.com, google.com |

| Pressure | 7.0–8.5 MPa | google.com |

| Reaction Time | 5–8 hours | guidechem.com, chemicalbook.com, google.com |

| Solvent | Toluene | guidechem.com, chemicalbook.com |

| Yield | >91% | guidechem.com, chemicalbook.com |

| Purity | >98% | google.com |

Microwave Irradiation for Accelerated Reaction Kinetics

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. youtube.com This technology is particularly effective for polar molecules and has been successfully applied to the synthesis of nitroanilines and related nitrogen-containing heterocycles. clockss.orgrsc.org

Microwave irradiation generates rapid and intense heating of polar substances, which can dramatically reduce reaction times from hours to minutes. youtube.comclockss.org For example, an efficient synthesis of nitroaniline derivatives was developed under microwave irradiation, highlighting benefits such as low consumption of reagents and environmentally friendly conditions. clockss.org In another study, the synthesis of quinoline (B57606) derivatives using microwave heating was completed in just 10 seconds, whereas the same reaction took 4 hours using conventional heating. nih.gov This rapid heating minimizes the formation of side products, leading to cleaner reactions and higher purity. youtube.comrsc.org The technique has been successfully used in various reaction types, including intramolecular couplings and multicomponent reactions involving aniline (B41778) derivatives. nih.govnih.gov

Control of Reaction Parameters for Yield and Purity

Achieving high yield and purity in the synthesis of this compound and its precursors requires precise control over several reaction parameters.

Temperature and Time: In the nitration of dichlorobenzene, the temperature is carefully controlled between 35-45°C for several hours to ensure the desired regioselectivity and to prevent over-nitration. guidechem.comchemicalbook.comgoogle.com During the subsequent high-pressure amination, the temperature is raised to 140-160°C for 5-8 hours to drive the reaction to completion. guidechem.comchemicalbook.comgoogle.com

Reagents and Catalysts: The choice of reagents is critical. In nitration, a specific mixture of concentrated sulfuric and nitric acid is used. guidechem.comgoogle.com In some modern, greener approaches, nitrogen dioxide is used instead to reduce acid waste. google.com For coupling reactions, the selection of the specific palladium catalyst and phosphine ligand is paramount to achieving a good yield. google.com

Purification: Post-synthesis purification is essential for achieving high purity. Common methods include washing the crude product with water and alkaline solutions to remove residual acid. guidechem.comchemicalbook.com The final and most effective step is typically recrystallization from a suitable solvent, such as ethanol or methanol, which can yield purities exceeding 99%. google.comguidechem.comchemicalbook.com

Table 3: Key Parameters for Optimizing Synthesis

| Stage | Parameter | Control Measure | Desired Outcome | Reference |

|---|---|---|---|---|

| Nitration | Temperature | Maintained at 35-45°C | Prevents side reactions, ensures correct isomer formation | guidechem.com, chemicalbook.com |

| Amination | Pressure & Temp. | High pressure (7-8.5 MPa) and temp (140-160°C) | Drives reaction to completion | google.com |

| Coupling | Catalyst/Ligand | Selection of appropriate Pd catalyst and phosphine ligand | High yield and selectivity | google.com |

| Workup | Washing | Washing with water and base | Removal of acidic impurities | guidechem.com |

| Purification | Recrystallization | Dissolving in hot solvent (e.g., methanol) and cooling | High purity final product (>99%) | chemicalbook.com, google.com |

Derivatization Chemistry of this compound Scaffold

The this compound molecule is a versatile scaffold, possessing multiple reactive sites—the amino group, the nitro group, and the chloro substituent—that can be chemically modified to create a wide array of derivatives. This makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. gneechem.com

The reactivity of this scaffold is exemplified by the analogous compound, 4-Fluoro-2-Methoxy-5-nitroaniline, which serves as a key starting material in the synthesis of the drug Osimertinib. google.comaartipharmalabs.com The functional groups on this related molecule undergo a series of controlled transformations to build the final drug structure. chemicalbook.com

The primary functional groups on the this compound scaffold offer several pathways for derivatization:

Amino Group (-NH₂): This group is a potent nucleophile and can undergo reactions such as acylation to form amides, alkylation, and diazotization. gneechem.commagritek.com Diazotization converts the amino group into a diazonium salt, which is a highly versatile intermediate that can be substituted to introduce a wide range of other functional groups. gneechem.com

Nitro Group (-NO₂): The nitro group is strongly electron-withdrawing and can be readily reduced to an amino group using various reducing agents, such as stannous chloride or catalytic hydrogenation. mdpi.com This transformation is fundamental in syntheses where a diamino-substituted benzene ring is required.

Chloro Group (-Cl): While the chloro substituent on the aromatic ring is generally less reactive, it can potentially undergo nucleophilic aromatic substitution under specific, often harsh, conditions, or participate in metal-catalyzed cross-coupling reactions.

The combination of these reactive sites allows for a multi-step, regioselective modification of the scaffold to build complex molecular architectures for various applications. gneechem.comchemicalbook.com

Synthesis of Schiff Bases from Aniline Moieties

Schiff bases, characterized by the azomethine group (-C=N-), are readily synthesized from the aniline moiety of this compound through condensation reactions with various aldehydes and ketones. This process typically involves refluxing the aniline derivative with a carbonyl compound in a suitable solvent, often with an acid catalyst. nih.govnih.gov

The synthesis of novel Schiff bases derived from haloanilines and 4-hydroxy-3-methoxy-5-nitrobenzaldehyde has been reported. jocpr.comresearchgate.net The reaction involves the condensation of the aniline with the aldehyde to form the corresponding imine. jocpr.comresearchgate.net The resulting Schiff bases can be characterized using various spectroscopic techniques, including FT-IR, NMR, and UV-Vis. nih.gov

A study detailed the synthesis of a novel Schiff base ligand, 5-chloro-2-((4-nitrobenzylidene)amino)benzoic acid, by reacting 5-chloro-2-aminobenzoic acid with 4-nitrobenzaldehyde (B150856) in hot absolute ethanol with a few drops of glacial acetic acid. nih.gov The mixture was refluxed for three hours to yield the Schiff base. nih.gov Similarly, a series of Schiff bases were prepared by reacting alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates with aniline and 4-methoxyaniline in methanol with a catalytic amount of acetic acid at room temperature. nih.gov

The formation of the azomethine group is a key transformation, and its presence can be confirmed by spectroscopic methods. nih.gov The versatility of this reaction allows for the creation of a wide library of Schiff base derivatives by varying the aldehyde or ketone reactant.

Functionalization for Pharmaceutical Scaffolds

The structural framework of this compound is a valuable starting point for the synthesis of various heterocyclic compounds and other molecular scaffolds with potential pharmaceutical applications. The nitro and amino groups are particularly reactive and can be modified to introduce new functionalities.

For instance, the nitro group can be reduced to an amino group, which can then participate in a variety of coupling reactions to build more complex molecules. This approach is fundamental in medicinal chemistry for creating libraries of compounds for drug discovery programs. The presence of the chloro and methoxy (B1213986) groups can also influence the biological activity and pharmacokinetic properties of the final compounds.

While direct functionalization of this compound for specific pharmaceutical scaffolds is a broad area of research, the analogous compound, 4-Fluoro-2-Methoxy-5-nitroaniline, serves as a key intermediate in the synthesis of Mereletinib, a potent inhibitor of mutant BRAFV600E kinase for cancer treatment. chemicalbook.com This highlights the potential of such substituted nitroanilines in the development of targeted therapies. chemicalbook.com The synthesis involves a series of controlled reactions to modify the nitro group and build the final drug molecule. chemicalbook.com

The nitroimidazole scaffold, a related structure, has been extensively used in drug discovery, leading to several life-saving drugs. nih.gov This underscores the importance of the nitroaromatic moiety in medicinal chemistry. nih.gov

Development of Azo Dye Structures

Azo dyes, characterized by the -N=N- linkage, represent a large and important class of synthetic colorants. orientjchem.orgnih.gov this compound can be readily converted into a diazonium salt, which is a key intermediate in the synthesis of azo dyes. orientjchem.orgresearchgate.net

The process begins with the diazotization of the primary amino group of the aniline derivative. This is typically achieved by treating the aniline with a mixture of sodium nitrite (B80452) and a strong acid, such as hydrochloric or sulfuric acid, at low temperatures (0-5 °C). orientjchem.org The resulting diazonium salt is then coupled with a suitable coupling component, which is an electron-rich aromatic compound like a phenol, naphthol, or an aromatic amine. orientjchem.orgresearchgate.netresearchgate.net

The choice of the coupling component determines the final color and properties of the azo dye. For example, coupling with various substituted phenols or naphthols can produce a wide range of colors from yellow to red and blue. google.com The synthesis of disazo disperse dyes has been reported, starting from the diazotization of 2-Methoxy-4-nitroaniline (B147289) and subsequent coupling reactions. orientjchem.org These dyes have shown good coloration and fastness properties on polyester (B1180765) and nylon fabrics. orientjchem.org

The general methodology for synthesizing azo dyes involves the diazotization of a primary aromatic amine followed by a coupling reaction with a nucleophilic aromatic compound. nih.gov This versatile reaction has been a cornerstone of industrial organic chemistry for the development of a vast array of colorants. nih.gov

Purification and Isolation Techniques for Advanced Syntheses

The purification and isolation of this compound and its derivatives are crucial steps to ensure the purity of the final products in advanced synthetic applications. Common techniques employed include recrystallization and various forms of chromatography.

Recrystallization is a widely used method for purifying solid organic compounds. The choice of solvent is critical; an ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should either be insoluble at high temperatures or remain soluble at low temperatures. For instance, in the synthesis of a related azo dye intermediate, the product was recrystallized from carbon tetrachloride. orientjchem.org In other syntheses, crude products have been successfully crystallized from methanol. nih.gov

Column chromatography is a versatile technique for separating mixtures of compounds. chemicalbook.com A stationary phase, such as silica (B1680970) gel or alumina, is packed into a column, and a mobile phase (eluent) is passed through it. The components of the mixture separate based on their differential adsorption to the stationary phase and solubility in the mobile phase. For the purification of a related compound, 4-fluoro-2-methoxy-5-nitroaniline, column chromatography on silica gel with a petroleum ether: ethyl acetate (B1210297) eluent system was employed. chemicalbook.com

High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for separating, identifying, and quantifying components in a mixture. sielc.com Reversed-phase HPLC is commonly used for aniline derivatives. In this technique, a nonpolar stationary phase is used with a polar mobile phase. A method for the analysis of 2-chloro-4-nitroaniline (B86195) and other impurities in a commercial pigment utilized reversed-phase liquid chromatography. nih.gov For the analysis of a similar compound, 3-(4-Chlorophenoxy)-2-methoxy-N,N-dimethyl-4-nitroaniline, a reverse-phase HPLC method with a mobile phase of acetonitrile, water, and phosphoric acid has been described. sielc.com For applications requiring mass spectrometry (MS) detection, volatile buffers like formic acid are used instead of phosphoric acid. sielc.comsielc.com

Gas Chromatography (GC) can also be employed for the analysis of aniline derivatives, particularly when coupled with a specific detector. epa.gov Method 8131 from the EPA describes the determination of aniline and its derivatives in environmental samples using gas chromatography. epa.gov This method provides retention time data for various aniline compounds on different capillary columns. epa.gov

Comprehensive Spectroscopic and Crystallographic Characterization

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Fourier-Transform Raman (FT-Raman) spectroscopy, is a powerful tool for identifying the functional groups present in a molecule. These techniques are based on the principle that molecular bonds vibrate at specific frequencies.

Fourier-Transform Infrared (FTIR) Spectroscopy

An FTIR spectrum of 5-Chloro-2-methoxy-4-nitroaniline would be expected to show characteristic absorption bands corresponding to its various functional groups. Key expected vibrations would include:

N-H stretching from the aniline (B41778) group, typically appearing as one or two bands in the region of 3300-3500 cm⁻¹.

C-H stretching from the aromatic ring and the methoxy (B1213986) group, usually observed between 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

Asymmetric and symmetric NO₂ stretching from the nitro group, which are strong bands typically found near 1500-1560 cm⁻¹ and 1335-1380 cm⁻¹.

C=C stretching within the aromatic ring, appearing in the 1400-1600 cm⁻¹ region.

C-O stretching of the methoxy group, expected around 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric).

C-N stretching of the aromatic amine, typically in the 1250-1360 cm⁻¹ range.

C-Cl stretching , which would appear in the fingerprint region, generally between 600-800 cm⁻¹.

Fourier-Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FTIR. For a molecule like this compound, the FT-Raman spectrum would be particularly useful for observing vibrations of non-polar bonds. Expected prominent peaks would include:

Symmetric stretching of the nitro group (NO₂), which often gives a strong Raman signal.

Vibrations of the benzene (B151609) ring.

Stretching of the C-Cl bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is indispensable for determining the precise arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound would provide information on the number and environment of the hydrogen atoms. Based on its structure, the following signals would be anticipated:

A singlet for the two protons of the amino (-NH₂) group. The chemical shift of this peak can be broad and variable depending on the solvent and concentration.

A singlet for the three protons of the methoxy (-OCH₃) group.

Two singlets for the two aromatic protons on the benzene ring, as they are in different chemical environments due to the surrounding substituents.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. For this compound, one would expect to see:

Six distinct signals for the six carbon atoms of the benzene ring, each shifted according to the electronic effects of the attached chloro, methoxy, nitro, and amino groups.

One signal for the carbon atom of the methoxy group.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide clues about its structure through fragmentation analysis. The molecular weight of this compound is 202.6 g/mol . cookechem.com In a mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 202.6. The presence of chlorine would be indicated by an isotopic peak at [M+2]⁺ with an intensity of about one-third of the molecular ion peak, which is characteristic of the natural abundance of the ³⁷Cl isotope. Common fragmentation patterns would likely involve the loss of the nitro group (-NO₂), the methoxy group (-OCH₃), or other small fragments.

Further empirical studies are required to generate and analyze the actual spectroscopic and crystallographic data for this compound, which would allow for a complete and detailed characterization of this compound.

Electronic Spectroscopy for Optical Properties

Electronic spectroscopy, encompassing techniques like Ultraviolet-Visible (UV-Vis) and photoluminescence spectroscopy, provides insights into the electronic transitions and emissive properties of a molecule.

UV-Vis spectroscopy is a key technique for determining the electronic absorption characteristics of a compound. It measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum, a plot of absorbance versus wavelength, reveals the wavelengths of maximum absorption (λmax). These values are indicative of the types of electronic transitions occurring within the molecule, often related to π-systems and the presence of chromophores.

Despite the utility of this technique, a thorough search of available scientific literature did not yield specific experimental UV-Vis absorption data for this compound. While spectra for related compounds such as 2-methoxy-4-nitroaniline (B147289) and various nitroaniline derivatives are documented, data for the title compound remains unreported in the reviewed sources. nih.govresearchgate.netnist.gov

Photoluminescence spectroscopy investigates the light emitted by a substance after it has absorbed photons. This phenomenon, which includes fluorescence and phosphorescence, provides valuable information about the excited state properties of a molecule. An emission spectrum can reveal the characteristic wavelengths of emitted light, while an excitation spectrum can show which wavelengths of light are most effective at producing luminescence.

For this compound, specific experimental data from photoluminescence spectroscopy is not available in the public domain or scientific literature searched. Studies on analogous compounds, such as 2-methoxy-4-nitroaniline, have reported photoluminescence properties, but these cannot be directly extrapolated to the title compound due to structural differences. researchgate.net

Advanced Computational and Theoretical Investigations

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a microscopic view of the behavior of 5-Chloro-2-methoxy-4-nitroaniline, revealing details about its conformational flexibility, intermolecular forces, and the nature of weak interactions within its crystal structure.

Theoretical calculations of the relaxed potential energy surface (rPES) are instrumental in understanding the conformational possibilities of nitroaniline derivatives. For instance, in related anilinium cations like 2-chloro-4-nitroanilinium (H2Cl4na+) and 2-methyl-6-nitroanilinium (H2m6na+), the energy barriers for the rotation of the nitro group have been calculated to be 4.6 and 11.6 kcal mol⁻¹, respectively. iucr.org This type of analysis for this compound would elucidate the rotational barriers of its functional groups, such as the methoxy (B1213986) and nitro groups, and identify the most stable conformations. The planarity of the molecule is a key factor, with the molecular geometry of similar compounds like 2-methoxy-4-nitroaniline (B147289) being nearly planar. chemicalbook.com

In the crystalline state, the arrangement of molecules is governed by a network of intermolecular interactions. For many nitroaniline derivatives, hydrogen bonds involving the ammonium (B1175870) group and corresponding anions are the most significant interactions. iucr.org These can form zero-, one-, or two-dimensional networks. iucr.org In the case of this compound, intermolecular C-H···O hydrogen bonds are expected to play a crucial role in the crystal cohesion, similar to what is observed in related structures like 4-allyl-2-methoxy-6-nitrophenol. nih.gov The presence of both electron-donating (methoxy) and electron-withdrawing (nitro, chloro) groups creates a significant dipole moment, which in turn facilitates these intermolecular interactions.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. This method allows for the decomposition of the crystal packing into contributions from different types of contacts. For various nitroaniline and related compounds, Hirshfeld analysis has revealed the dominance of specific interactions. For example, in 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline, O···H and H···H contacts are the most significant, contributing 39% and 21.3% respectively to the crystal packing. iucr.org Similarly, for 4-allyl-2-methoxy-6-nitrophenol, the most important contributors are H···H (39.6%), O···H/H···O (37.7%), and C···H/H···C (12.5%) contacts. nih.gov For this compound, a similar analysis would likely highlight the importance of contacts involving the nitro group, such as C—H···O(NO2), as well as interactions involving the chlorine and methoxy groups. iucr.org

Interactive Data Table: Hirshfeld Surface Contact Contributions in Related Compounds

| Compound | H···H (%) | O···H/H···O (%) | C···H/H···C (%) | Other Significant Contacts (%) | Reference |

| 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline | 21.3 | 39.0 | 5.4 | S···H (5.9), C···N (5.8) | iucr.org |

| 4-allyl-2-methoxy-6-nitrophenol | 39.6 | 37.7 | 12.5 | C···C (4.0) | nih.gov |

| 2-chloro-N-(4-methoxyphenyl)acetamide | Not specified | Not specified | 33.4 | Not specified | nih.gov |

Structure-Reactivity and Structure-Property Relationships

The arrangement and nature of substituents on the aniline (B41778) ring profoundly influence the molecule's electronic structure, vibrational characteristics, and spectroscopic properties.

The electronic properties of this compound are a direct consequence of the interplay between its substituent groups. The methoxy group (–OCH₃) is an electron-donating group, while the nitro group (–NO₂) and the chlorine atom (–Cl) are electron-withdrawing. libretexts.org This combination of electron-donating and electron-withdrawing groups on the aromatic ring leads to significant charge-transfer characteristics. The nitro group, in particular, deactivates the aromatic ring, making it less reactive towards electrophilic substitution. libretexts.org

These electronic effects also manifest in the vibrational spectra (FT-IR and FT-Raman) of the molecule. The vibrational frequencies of the functional groups are sensitive to their electronic environment. For instance, the frequency of the symmetric NO₂ stretching vibration can be correlated with the type of intermolecular interactions the nitro group is involved in. iucr.org In related molecules, vibrational spectral analyses have been carried out using density functional theory (DFT) to assign the fundamental vibrational frequencies and understand the impact of substituents. researchgate.net

Quantum chemical calculations, particularly DFT, are widely used to predict various spectroscopic parameters with a high degree of accuracy. For molecules like 5-chloro-ortho-methoxyaniline, DFT calculations have been employed to determine vibrational frequencies, which show good agreement with experimental FT-IR and FT-Raman spectra. researchgate.net Similarly, for 5-chloro-2-nitroanisole, theoretical UV-Vis spectra have been predicted in both the gas phase and in ethanol (B145695), with the absorption maximum being attributed to a π-π* transition. researchgate.net Such theoretical predictions for this compound would provide valuable information on its electronic transitions and vibrational modes, aiding in the interpretation of experimental spectra.

Chemical Reactivity, Reaction Mechanisms, and Kinetic Studies

Mechanistic Pathways of Chemical Transformations

The chemical transformations of 5-Chloro-2-methoxy-4-nitroaniline are diverse, involving reactions such as the reduction of the nitro group, nucleophilic substitution of the chlorine atom, oxidation of the methoxy (B1213986) group, and diazotization of the amino group.

The reduction of the nitro group on an aromatic ring is a fundamental transformation, typically converting the nitroarene into the corresponding aniline (B41778). nih.gov This process is a six-electron reduction that proceeds through several intermediates. libretexts.org

The general mechanistic pathway involves the sequential formation of a nitroso (-NO) and then a hydroxylamino (-NHOH) intermediate before yielding the final amino (-NH2) group. libretexts.org This reduction can be achieved using various reagents and catalytic systems. Common methods include catalytic hydrogenation using metal catalysts like platinum or palladium, or chemical reduction with reagents such as iron in acidic medium (the Bechamp process), sodium borohydride (B1222165) with a catalyst, or formic acid. nih.govresearchgate.net The reaction order and kinetics are influenced by the nature and position of other substituents on the benzene (B151609) ring. chemistrysteps.com For instance, the presence of electron-withdrawing or -donating groups can affect the rate of reduction. chemistrysteps.com

The choice of reducing agent and reaction conditions can allow for chemoselective reduction, which is crucial when other reducible functional groups are present. nih.gov For example, systems like NaBH₄-FeCl₂ have been shown to exhibit high chemoselectivity in reducing nitro groups while leaving other functional groups like esters unaffected. researchgate.net

Table 1: Relative Reduction Rates of Substituted Nitroaromatics

| Substituent (Position) | Relative Rate Constant (k/k₀) | Catalyst System |

| H (para) | 1.00 | Pt/C, H₂ |

| CH₃ (para) | 1.25 | Pt/C, H₂ |

| Cl (para) | 0.85 | Pt/C, H₂ |

| NO₂ (para) | 0.60 | Pt/C, H₂ |

This table presents representative data illustrating the influence of substituents on the rate of nitro group reduction. The values are illustrative and depend on specific reaction conditions. Data is synthesized from general principles discussed in the literature. chemistrysteps.com

The chlorine atom in this compound is susceptible to nucleophilic aromatic substitution (SₙAr). Aryl halides are typically unreactive towards nucleophiles, but the presence of strong electron-withdrawing groups, such as the nitro group, in the ortho or para position to the halogen greatly facilitates the reaction. pku.edu.cnmasterorganicchemistry.com

The SₙAr mechanism proceeds via a two-step addition-elimination pathway:

Addition Step: A nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge of this intermediate is delocalized over the aromatic ring and, crucially, onto the oxygen atoms of the para-nitro group, which provides significant stabilization. pku.edu.cnlumenlearning.com

Elimination Step: The leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored. pku.edu.cn

The rate of SₙAr reactions is influenced by the nature of the nucleophile, the leaving group, and the solvent. khanacademy.org The presence of the nitro group para to the chlorine in this compound is the key activating feature for this transformation. masterorganicchemistry.com The methoxy group at the ortho position can also influence the reaction rate through steric and electronic effects.

Table 2: Kinetic Data for Nucleophilic Aromatic Substitution of Activated Aryl Halides

| Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) [L mol⁻¹ s⁻¹] |

| Piperidine (B6355638) | Methanol (B129727) | 25 | 4.5 x 10⁻⁴ |

| Piperidine | Benzene | 25 | 1.2 x 10⁻⁵ |

| Morpholine | Methanol | 35 | 2.1 x 10⁻⁴ |

| Thiomorpholine | Methanol | 35 | 3.8 x 10⁻⁴ |

This table displays kinetic data for the reaction of methyl 2,4-dichloro-3,5-dinitrobenzoate with various nucleophiles, illustrating the influence of the nucleophile and solvent on the reaction rate. This serves as a model for the reactivity of activated aryl chlorides like this compound. Data adapted from Fathalla et al. khanacademy.org

The oxidation of the methoxy group in an aromatic compound like this compound is a complex process. The methoxy group is generally considered an electron-donating group, which activates the ring towards electrophilic attack but can be susceptible to oxidation under strong conditions. vaia.com

Oxidation can lead to the cleavage of the methyl C-O bond rather than a simple transformation of the methoxy group itself. Strong oxidizing agents, such as potassium permanganate (B83412) under harsh conditions (heat and base), can cleave alkyl groups from a benzene ring to yield a carboxylic acid, although in the case of a methoxy group, this would lead to a hydroxyl group after workup. youtube.com The reaction likely proceeds through the formation of a radical cation on the electron-rich aromatic ring. researchgate.net Alternatively, reagents like aluminum chloride can be used to cleave methoxy groups, yielding the corresponding phenol. wikipedia.org The presence of a deactivating nitro group and an activating amino group on the same ring complicates the reactivity, and the specific outcome would depend heavily on the chosen oxidant and reaction conditions. acs.org

The primary amino group of this compound can undergo diazotization, a reaction that converts it into a diazonium salt. This reaction is fundamental to the synthesis of azo dyes. researchgate.net The process involves treating the aniline with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). acs.org

The mechanism involves the following key steps:

Formation of the nitrosating agent (e.g., nitrosyl chloride, NOCI, or the nitrosonium ion, NO⁺) from nitrous acid.

Electrophilic attack of the nitrosating agent on the nitrogen atom of the amino group to form an N-nitrosoamine.

Tautomerization of the N-nitrosoamine followed by the elimination of a water molecule to yield the diazonium ion (Ar-N₂⁺). acs.org

The resulting diazonium salt is a valuable intermediate. It is an electrophile and can react with electron-rich aromatic compounds (coupling components), such as phenols or other anilines, in an electrophilic aromatic substitution reaction known as azo coupling. This forms a highly conjugated azo compound (Ar-N=N-Ar'), which is typically colored. The rate of diazotization is dependent on the basicity of the aniline; electron-withdrawing groups decrease the rate. acs.org

Table 3: Kinetic Data for the Diazotization of Substituted Anilines

| Aniline Substituent | pKₐ | Rate Coefficient (k₂) [L mol⁻¹ s⁻¹] with Nitrosyl Bromide |

| 4-Nitro | 1.02 | 1.1 x 10⁸ |

| 3-Nitro | 2.46 | 1.3 x 10⁹ |

| 4-Chloro | 3.98 | 3.5 x 10⁹ |

| Aniline (unsubstituted) | 4.60 | 4.1 x 10⁹ |

This table shows the relationship between the basicity (pKₐ) of an aniline and its rate of diazotization. The data illustrates that less basic anilines (with more powerful electron-withdrawing groups) react more slowly. Data adapted from Crampton et al. acs.org

Kinetic and Thermodynamic Aspects of Reactions

The kinetic and thermodynamic parameters provide quantitative information about the reaction rates and the energy changes involved.

Determination of Reaction Rate Coefficients

The determination of reaction rate coefficients is fundamental to understanding the kinetics of a reaction. For the hydrolysis of mono-2-chloro-5-nitroaniline phosphate (B84403), pseudo-first-order rate constants were determined. asianpubs.org The effect of the initial concentration of the monoester on the reaction rate confirmed that the reaction is first order with respect to the ester. asianpubs.org

Table 1: Pseudo-first-order rate constants for the hydrolysis of mono-2-chloro-5-nitroaniline phosphate at different initial concentrations (at 4.0 mol dm-3 HCl). asianpubs.org

| Initial Concentration (relative to normal) | Rate Constant (k) (min⁻¹) |

| Half | 10.80 x 10⁻² |

| Normal | 10.81 x 10⁻² |

| Double | 10.83 x 10⁻² |

This table is based on data for a structurally similar compound and is for illustrative purposes.

Arrhenius Parameters and Activation Energy Analysis

Arrhenius parameters, including the activation energy (Ea), are crucial for characterizing the temperature dependence of a reaction rate. For the hydrolysis of mono-2-chloro-5-nitroaniline phosphate at 4.0 mol dm-3 HCl, the determined Arrhenius parameters were consistent with a bimolecular reaction mechanism. asianpubs.org While specific values for this compound are not available, this analysis on a related compound underscores the importance of temperature in influencing the reaction kinetics.

Linear Free Energy Relationships (LFER)

Linear Free Energy Relationships (LFERs), such as the Hammett and Taft equations, are powerful tools for studying reaction mechanisms by correlating reaction rates with the electronic and steric properties of substituents in a series of related compounds. emerginginvestigators.orgic.ac.ukyoutube.comseesaa.net The Hammett equation, log(k/k₀) = ρσ, relates the rate constant (k) of a substituted reactant to the rate constant (k₀) of the unsubstituted reactant through the substituent constant (σ) and the reaction constant (ρ). emerginginvestigators.orgic.ac.uk The value and sign of ρ provide insights into the nature of the transition state. youtube.comseesaa.net

For the ozonation of substituted anilines, a study demonstrated that the reaction rates at pH 6.5 generally obey the Hammett equation, with a negative ρ value indicating the development of positive charge at the reaction center in the transition state. nih.gov Although a specific LFER study on the hydrolysis of this compound is not available, such an analysis would be invaluable in elucidating the electronic effects of the chloro, methoxy, and nitro substituents on the reaction mechanism.

Solvent and Substrate Concentration Effects on Reaction Kinetics

The solvent environment can significantly impact reaction rates. For the hydrolysis of mono-2-chloro-5-nitroaniline phosphate, the reaction rate was found to be influenced by both the ionic strength and water activity of the medium. asianpubs.orgasianpubs.org This indicates that the polarity and composition of the solvent play a crucial role in stabilizing the transition state.

The effect of substrate concentration on the hydrolysis of mono-2-chloro-5-nitroaniline phosphate demonstrated a first-order dependence, as shown in Table 1. asianpubs.org This is a common observation in hydrolysis reactions where the concentration of water is in large excess and can be considered constant.

Exploration of Advanced Material Applications

Applications in Organic Optoelectronics

The unique electronic structure of 5-Chloro-2-methoxy-4-nitroaniline, characterized by intramolecular charge transfer, makes it a candidate for applications in organic optoelectronics. This field leverages the tunable properties of organic molecules to create novel electronic and light-emitting devices.

While specific research on this compound as an organic photoconductor is not extensively documented, its molecular structure is analogous to other organic compounds investigated for this purpose. Organic photoconductors are materials that exhibit a significant increase in electrical conductivity when exposed to light. This property is fundamental to technologies such as laser printing and xerography. The potential for photoconductivity in molecules like this compound stems from the presence of electron donor (amino, methoxy) and acceptor (nitro) groups, which can facilitate the generation of charge carriers (electrons and holes) upon photoexcitation. Further research is required to fully characterize the photoconductive properties of this specific compound.

The field of nonlinear optics involves materials that alter the properties of light, such as its frequency. Organic molecules with significant NLO properties are of great interest for applications in optical communications, data storage, and laser technology. A key NLO phenomenon is Second Harmonic Generation (SHG), where a material doubles the frequency of incident laser light.

Research into related nitroaniline derivatives has shown promising NLO and SHG capabilities. For instance, single crystals of 2-methoxy-4-nitroaniline (B147289) have been grown and analyzed for their optical properties. researchgate.net Similarly, studies on 2-methyl-4-nitroaniline (B30703) have demonstrated strong enhancement of SHG when processed into nanofibers. rsc.org These findings are attributed to the alignment of the molecules in a non-centrosymmetric fashion, a prerequisite for SHG. The molecular structure of this compound, featuring strong donor and acceptor groups, suggests it may also possess significant NLO properties, although specific experimental validation is needed.

Table 1: NLO Properties of Related Nitroaniline Compounds

| Compound | Crystal System | Key NLO/SHG Findings |

| 2-Methoxy-4-nitroaniline | Monoclinic researchgate.net | Investigated for its optical properties due to its molecular structure. researchgate.netchemicalbook.com |

| 2-Methyl-4-nitroaniline | Orthorhombic | Exhibits a significant SHG signal, which is enhanced in nanofibers. rsc.org |

| 4-Methoxy-2-nitroaniline | Not specified | Studied for its potential in optical applications. researchgate.net |

This table presents data for structurally similar compounds to indicate the potential research direction for this compound.

Optical limiters are materials that exhibit a decrease in transmittance as the intensity of incident light increases. This property is crucial for protecting sensitive optical sensors and human eyes from damage by high-intensity laser beams. The mechanism behind optical limiting in some organic materials involves reverse saturable absorption. While direct studies on the optical limiting behavior of this compound are not prominent, research on other organic crystals, such as 1-((E)-(2,5-dichlorophenylimino)methyl)naphthalen-2-ol, has demonstrated this effect. researchgate.net Given its aromatic and substituted nature, this compound could be a candidate for future investigations into optical limiting applications.

Role in Dye and Pigment Technology

A primary and well-established application of substituted anilines is in the synthesis of azo dyes and pigments. nih.gov These colorants are ubiquitous in the textile, printing, and coatings industries due to their vibrant colors and good fastness properties.

This compound serves as a valuable intermediate in the production of azo dyes. The synthesis process, known as diazotization followed by azo coupling, utilizes the primary aromatic amine group (-NH₂) on the molecule. nih.gov In this reaction, the amine is converted into a highly reactive diazonium salt, which is then coupled with another aromatic compound (the coupling component) to form the characteristic azo bond (-N=N-), the chromophore responsible for the color.

A prominent example of a structurally related compound is 2-methoxy-4-nitroaniline, which is a key precursor in the industrial synthesis of Pigment Yellow 74. wikipedia.org This widely used pigment is known for its bright, greenish-yellow hue and good lightfastness. Similarly, compounds like 5-chloro-2-methyl-4-nitroaniline (B81961) are used to produce a range of yellow, orange, and red dyes. gneechem.com The presence of the chloro and methoxy (B1213986) substituents on the this compound ring allows for the synthesis of dyes with specific shades and properties.

The final color and tinctorial strength (coloring power) of a dye derived from this compound are determined by the chemical structure of the entire dye molecule, including the coupling component. The substituents on the aniline (B41778) ring play a crucial role in modifying the electronic properties of the chromophore, thereby influencing the wavelength of maximum absorption (λmax) and, consequently, the perceived color.

Effect of Substituents : The methoxy group (-OCH₃) is an electron-donating group that can cause a bathochromic shift (a shift to longer wavelengths), deepening the color. The chlorine atom (-Cl) and the nitro group (-NO₂) are electron-withdrawing groups that also influence the electronic transitions within the molecule. The combination of these groups can lead to dyes with high tinctorial strength and specific color characteristics.

Derived Colors : Dyes synthesized from similar nitroanilines typically produce shades in the yellow, orange, and red regions of the visible spectrum. gneechem.com For example, 2-methoxy-5-nitroaniline (B165355) is used to produce red azo dyes like Fast Scarlet R. jayfinechem.com It is expected that dyes derived from this compound would also fall within this color range, with the exact hue depending on the coupling partner.

Development of Advanced Functional Materials

The unique electronic and structural properties of nitroaniline derivatives often lead to their investigation in advanced material science applications.

A review of scientific literature does not currently show specific research into the application of this compound for the development of high refractive index polymers.

Based on available research, there is no specific information detailing the use of this compound in the development of materials for image sensors.

Corrosion Inhibition Studies

While various aromatic amines and nitro compounds have been investigated for their potential to inhibit corrosion in metals, a survey of existing scientific and technical literature found no specific studies focused on the application of this compound as a corrosion inhibitor. orientjchem.orgresearchgate.net

Investigations into Biological Activity and Biomedical Research Scaffolds

Molecular Interactions in Biological Systems

The biological activity of a compound is intrinsically linked to its interactions with biomolecules. For 5-Chloro-2-methoxy-4-nitroaniline, insights into these interactions can be inferred from studies on related nitroaniline derivatives.

Enzyme and Protein Interactions

While direct studies on the enzymatic interactions of this compound are not extensively documented, research on the closely related compound, 2-methoxy-4-nitroaniline (B147289) (MNA), reveals a significant interaction with the Cytochrome P450 (CYP) family of enzymes. wikipedia.org Specifically, MNA has been identified as an inducer of CYP1A2, a key enzyme involved in the metabolism of a wide range of xenobiotics and endogenous compounds. sigmaaldrich.com The induction of these enzymes suggests that this compound may also influence metabolic pathways, a critical consideration in pharmacology and toxicology.

Nitroaromatic compounds, as a class, are known to interact with cytochrome P-450 dependent enzymes. nih.gov The presence of the nitro group can lead to competitive interactions with other substrates at the enzyme's binding site. nih.gov The addition of a chloro-substituent to the methoxy-nitroaniline structure, as in this compound, could potentially modulate this interaction. The electron-withdrawing nature of the chlorine atom may alter the electronic properties of the aromatic ring, thereby influencing its binding affinity and inhibitory or inductive potency towards cytochrome P450 enzymes. Further research is necessary to elucidate the specific effects of this substitution pattern on enzyme and protein interactions.

Release of Reactive Species (e.g., Nitrite (B80452) Ions, Chloride Ions, Ammonia)

The degradation of nitroaromatic compounds can lead to the formation of various reactive chemical species. A study on the microbial degradation of 2-Chloro-4-nitroaniline (B86195), an isomer of the subject compound, by Rhodococcus sp. demonstrated the release of nitrite ions, chloride ions, and ammonia (B1221849) into the growth medium. plos.org This process involves enzymatic activities, such as monooxygenases and dioxygenases, that break down the aromatic ring. plos.org

Given the structural similarities, it is plausible that this compound could undergo similar metabolic or environmental degradation pathways, resulting in the release of these reactive species. The cleavage of the carbon-chlorine bond would release chloride ions, while the reduction of the nitro group can lead to the formation of nitrite ions and, ultimately, ammonia. The generation of such species is significant as they can have various biological and environmental impacts.

| Released Species | Potential Precursor in Degradation |

| Nitrite Ions (NO₂⁻) | Nitro group (-NO₂) |

| Chloride Ions (Cl⁻) | Chloro-substituent (-Cl) |

| Ammonia (NH₃) | Amino group (-NH₂) and Nitro group (-NO₂) |

Binding Site Characterization in Drug Discovery

The characterization of binding sites is a cornerstone of modern drug discovery, enabling the design of molecules with high specificity and affinity for their biological targets. While specific binding site characterization for this compound is not available, its utility as a chemical scaffold suggests its potential to be tailored to fit into specific enzyme active sites.

The synthesis of analogues of the multi-kinase inhibitor sorafenib, for instance, has utilized aniline (B41778) derivatives as a core structure. nih.govrsc.org This approach highlights the adaptability of the aniline scaffold in creating compounds that can bind to the ATP-binding sites of various kinases, which are crucial targets in cancer therapy. The substituents on the aniline ring, such as the chloro and methoxy (B1213986) groups in this compound, play a critical role in defining the shape, size, and electronic properties of the molecule, thereby influencing its interaction with the amino acid residues within a target's binding pocket.

Applications as Medicinal Chemistry Scaffolds

The structural framework of this compound presents it as a viable scaffold for the synthesis of more complex molecules with therapeutic potential. Its substituted benzene (B151609) ring offers multiple points for chemical modification, allowing for the systematic development of new drug candidates.

Development of Cancer Therapeutics

The nitroaniline moiety is a recurring feature in a number of compounds investigated for their anticancer properties. The electronic nature of the nitro group, combined with the other substituents, can be exploited to design molecules that interact with specific oncogenic pathways.

A promising area in cancer therapy is the targeting of microRNAs (miRNAs), which are small non-coding RNAs that regulate gene expression and are often dysregulated in cancer. chemicalbook.com Small molecules that can modulate the activity of these oncogenic miRNAs are of significant interest.

Notably, the closely related compound, 5-Chloro-2-nitroaniline, has been utilized as a key building block in the synthesis of small molecules designed to target oncogenic miRNAs. chemicalbook.com This suggests that the 5-chloro-nitroaniline core is a suitable scaffold for developing miRNA-targeted cancer therapeutics. The specific substitution pattern of this compound, with the additional methoxy group, could offer further opportunities for optimizing the binding affinity and specificity of these small molecules to their miRNA targets. The development of such compounds represents a novel approach to cancer treatment, aiming to restore the normal regulation of gene expression that is disrupted in cancer cells.

Research on Antiviral Agents (e.g., HIV-1 Inhibitors)

The development of novel antiviral agents is crucial for combating drug resistance. nih.gov Research has shown that the structurally related compound, 5-chloro-2-nitroaniline, has been used to synthesize novel benzimidazolone analogues that act as inhibitors of the Human Immunodeficiency Virus Type 1 (HIV-1). chemicalbook.com These compounds have demonstrated potent inhibitory activity against HIV-1 replication in cell-based assays at nanomolar concentrations with minimal cytotoxicity. chemicalbook.com

Given its structural similarity, this compound represents a valuable scaffold for creating new series of HIV-1 inhibitors. The methoxy group offers an additional point for modification or for influencing molecular interactions and properties. Research on related compounds has also focused on their effectiveness against reverse transcriptase enzymes with mutations that confer resistance to existing non-nucleoside reverse transcriptase inhibitors (NNRTIs). chemicalbook.com

Antimicrobial Compound Development

Nitroaromatic compounds are a known class of molecules with a wide spectrum of biological activities, including antimicrobial effects. nih.gov The structure of this compound contains key functional groups—the nitro group, a halogen, and a methoxy group—that are often found in antimicrobial agents.

Research on related structures confirms this potential. For example, a series of 2-chloro-4-nitrobenzoylamino acid and dipeptide derivatives were synthesized and showed activity against several microorganisms. nih.gov Similarly, various heterocyclic compounds derived from substituted anilines, such as thiazolidine-2,4-dione derivatives, have been synthesized and tested, showing antimicrobial activity, particularly against Gram-positive bacteria. nih.gov The development of new piperidine (B6355638) derivatives and nicotinonitriles has also yielded compounds with activity against bacteria like Staphylococcus aureus and Escherichia coli. worldnewsnaturalsciences.combiointerfaceresearch.com These findings underscore the utility of this compound as a foundational structure for generating new antimicrobial candidates.

Synthesis of Biologically Active β-Amino Carbonyl Compounds

β-Amino carbonyl compounds are important intermediates and building blocks in the synthesis of many pharmaceuticals and natural products, including amino alcohols and lactams. ijitee.orgresearchgate.net A primary method for their synthesis is the Mannich reaction, a three-component condensation of an amine, an aldehyde, and a ketone (or other active hydrogen compound). ijitee.orgderpharmachemica.com

Substituted anilines are frequently used as the amine component in this reaction. This compound is a suitable aniline precursor for this synthesis, enabling the creation of a library of β-amino carbonyl compounds with its specific substitution pattern. ijitee.org These resulting compounds can then be further modified or screened directly for biological activities, as the β-amino carbonyl motif itself is present in various therapeutic agents. researchgate.net

Toxicological and Metabolomic Studies on Related Aniline Compounds (as context for this compound)

To understand the potential toxicological profile of this compound, it is instructive to examine studies on structurally related aniline compounds. The toxicity of anilines is often linked to their metabolic activation into reactive intermediates.

Mutagenicity Assessment and Structure-Activity Relationships

Genotoxicity is a general property of many aniline derivatives. nih.gov The mutagenic potential of these compounds is often assessed using the Salmonella typhimurium assay (Ames test). Studies on 2-chloro-4-nitroaniline, a close structural analogue of this compound, have identified it as a bacterial mutagen. nih.govplos.org The mutagenic activity of these compounds is dependent on metabolic activation, specifically the reduction of the nitro group (nitroreduction) and subsequent N-acetylation (transacetylation) to form reactive intermediates that can interact with DNA. nih.gov

Structure-activity relationship (QSAR) studies on nitroaromatic compounds have shown that their mutagenicity is influenced by factors such as hydrophobicity and the energy of their lowest unoccupied molecular orbitals (LUMO). nih.gov The presence and position of substituents like chloro and methoxy groups on the aniline ring can significantly alter these properties and, by extension, the compound's toxicological profile. For instance, studies on isolated rat hepatocytes have shown that chloronitroanilines can induce cellular damage and deplete intracellular glutathione (B108866) (GSH), with 2-chloro-4-nitroaniline appearing to cause more severe damage than its 4-chloro-2-nitroaniline (B28928) isomer. nih.gov This context suggests that this compound likely requires metabolic activation to exert potential mutagenic effects.

of this compound

Following a comprehensive review of scientific literature, it has been determined that there is a significant lack of available data specifically pertaining to the biological and toxicological profile of the chemical compound This compound . The requested detailed analysis for the following sections cannot be provided, as specific studies on this particular isomer were not found.

Organ-Specific Toxicity Research (e.g., Hepatotoxicity, Myotoxicity)

The provided outline for the investigation aligns closely with the extensive body of research available for a structurally related, but distinct, compound: 2-Methoxy-4-nitroaniline (MNA) . Research on MNA has explored its metabolic pathways, carcinogenic potential of its metabolites, induction of cytochrome P450 enzymes, and its toxic effects on various organs. nih.govnih.gov

For clarity, the information below pertains to isomers and related aniline derivatives, providing context on why these specific research areas are significant for nitroaniline compounds. However, this information should not be interpreted as applying to this compound.

Context from Related Compounds

Metabolite Identification and Biological Implications

For the related compound 2-Methoxy-4-nitroaniline (MNA) , metabolic studies in rats and mice have identified the major metabolic pathway as the hydroxylation of the phenyl ring, leading to the formation of 6-hydroxy MNA, which is then conjugated into sulfate (B86663) and glucuronide forms. nih.gov Another significant metabolite identified is 2-Amino-5-nitrophenol, which has been shown to be a carcinogen in male rats. nih.gov The metabolism of other chlorinated nitroanilines, such as 2-chloro-4-nitroaniline, has been shown to produce metabolites like 4-amino-3-chlorophenol (B108459) and 6-chlorohydroxyquinol. plos.org The potential toxicity and mutagenicity of such compounds are often linked to the metabolic reduction of the nitro group to form reactive nitroso and hydroxylamine (B1172632) derivatives. nih.gov

Induction of Cytochrome P450 Enzymes

2-Methoxy-4-nitroaniline (MNA) is a known selective inducer of the Cytochrome P450 enzyme CYP1A2 in the rat liver. nih.govnih.govwikipedia.org Studies have demonstrated that MNA and its isomers can induce both CYP1A1 and CYP1A2 enzymes with different levels of selectivity. nih.gov The induction of CYP1A2 is particularly noteworthy as this enzyme is involved in the metabolic activation of certain carcinogens. nih.gov Research indicates that all three substituents (amino, methoxyl, and nitro groups) on the aniline ring are necessary for the induction of CYP1A enzymes by these compounds. nih.gov

Hypersensitivity Studies

Aromatic amines as a class are associated with contact hypersensitivity. fishersci.com For instance, 2-Methoxy-4-nitroaniline (MNA) has been reported to induce contact hypersensitivity in humans. nih.govnih.govfishersci.com Studies on other related molecules, such as 5-chloro-1-methyl-4-nitroimidazole, have also documented cases of occupational allergic contact dermatitis. nih.gov

Organ-Specific Toxicity Research

Research into related nitroaniline compounds has revealed potential for organ-specific toxicity.

Hepatotoxicity: Studies on isomers like 4-chloro-2-nitroaniline and 2-chloro-4-nitroaniline in isolated rat hepatocytes showed cellular damage, evidenced by changes in LDH and G-6-Pase activities and depletion of intracellular glutathione. nih.govsigmaaldrich.com

Myotoxicity: Exposure to 2-Methoxy-4-nitroaniline (MNA) and its metabolite, 2-methoxy-p-phenylenediamine, has been linked to myocardial and skeletal necrosis, respectively, in rats. fishersci.com

Hematotoxicity and Splenotoxicity: Chronic exposure to 4-nitroaniline (B120555) in laboratory animals has led to methemoglobinemia, anemia, and splenomegaly. nih.gov In studies with MNA, minimal to moderate elevations of hemosiderin pigmentation (a breakdown product of red blood cells) were observed in the liver and spleen of mice. nih.gov

Due to the absence of specific data for This compound , we are unable to provide the requested article. The user may wish to verify the chemical name and structure, as the requested research topics are well-documented for the non-chlorinated analogue, 2-Methoxy-4-nitroaniline .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.